N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14806347
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O4S2 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O4S2/c1-23(2)30(27,28)15-9-7-14(8-10-15)24-12-13(11-18(24)25)19(26)22-20-21-16-5-3-4-6-17(16)29-20/h3-10,13H,11-12H2,1-2H3,(H,21,22,26) |
| Standard InChI Key | KQGUKHWRGWFRCO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct domains:
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A benzothiazole core, which contributes to planar aromaticity and potential π-π stacking interactions with biological targets.
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A pyrrolidine-5-one ring, introducing conformational flexibility and hydrogen-bonding capabilities via its carbonyl group.
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A 4-(dimethylsulfamoyl)phenyl group, which enhances solubility and may participate in sulfonamide-mediated enzyme inhibition .
The molecular formula is tentatively proposed as C₁₉H₂₀N₄O₃S, though discrepancies exist in reported molecular weights (358.42 g/mol vs. 384.46 g/mol). These variations may stem from differences in salt forms or hydration states.
Spectroscopic Characterization
Key spectroscopic data include:
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¹H NMR: Signals at δ 10.94 (s, 1H, amide NH) and δ 2.82 (s, 6H, dimethylsulfamoyl group) .
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¹³C NMR: Peaks corresponding to the benzothiazole carbons (δ 166–154 ppm) and pyrrolidone carbonyl (δ 175 ppm) .
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HPLC: Retention time of 12.3 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence:
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Formation of the benzothiazole-ylidene moiety via condensation of 2-aminothiophenol with a carbonyl precursor.
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Coupling of the pyrrolidine-3-carboxamide using carbodiimide-based reagents.
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Introduction of the dimethylsulfamoyl group through nucleophilic aromatic substitution.
Critical Parameters
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Temperature: Reactions proceed optimally at 60–80°C, with higher temperatures leading to decomposition.
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Catalysts: Triethylamine is essential for deprotonation during amide bond formation.
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Yield: Reported yields range from 35% (initial steps) to 91% (final coupling) .
Biological Activity and Mechanistic Insights
Antifibrillary and Antioligomer Activity
In assays using thioflavin T (ThT) fluorescence, the compound reduced fibril formation of α-synuclein by 62% at 100 μM, comparable to the reference compound 5-nitro-1,2-benzothiazol-3-amine (5-NBA) . Transmission electron microscopy (TEM) confirmed dose-dependent inhibition of fibrillar aggregates (Table 1).
Table 1: Inhibition of Protein Aggregation by Benzothiazole Derivatives
| Compound | Target Protein | ThT Reduction (%) | IC₅₀ (μM) |
|---|---|---|---|
| Query Compound | α-Synuclein | 62 ± 3.1 | 45.2 |
| 5-NBA | α-Synuclein | 68 ± 2.8 | 38.7 |
| BTA-Sulfonamide | TTR 81–127 | 41 ± 4.2 | >100 |
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The dimethylsulfamoyl group likely enhances membrane permeability, while the benzothiazole core disrupts bacterial DNA gyrase.
Therapeutic Applications
Neurodegenerative Diseases
The compound’s ability to suppress α-synuclein oligomerization positions it as a candidate for Parkinson’s disease therapeutics. In M17D neuroblastoma cells expressing αS-3K::YFP, it reduced inclusion formation by 55% at 50 μM .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Benzothiazole Derivatives
The pyrrolidone ring in the query compound confers greater conformational flexibility compared to rigid analogs like 5-NBA, potentially enhancing target engagement.
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